GSK3494245

Description

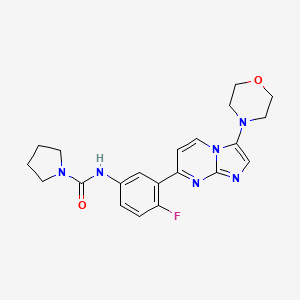

Structure

2D Structure

3D Structure

Properties

CAS No. |

2080410-41-7 |

|---|---|

Molecular Formula |

C21H23FN6O2 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

N-[4-fluoro-3-(3-morpholin-4-ylimidazo[1,2-a]pyrimidin-7-yl)phenyl]pyrrolidine-1-carboxamide |

InChI |

InChI=1S/C21H23FN6O2/c22-17-4-3-15(24-21(29)27-6-1-2-7-27)13-16(17)18-5-8-28-19(14-23-20(28)25-18)26-9-11-30-12-10-26/h3-5,8,13-14H,1-2,6-7,9-12H2,(H,24,29) |

InChI Key |

SAJUCKZZYFFICP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC(=C(C=C2)F)C3=NC4=NC=C(N4C=C3)N5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

GSK3494245: A Novel Leishmania Proteasome Inhibitor for Visceral Leishmaniasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical candidate GSK3494245, a potent and selective inhibitor of the Leishmania proteasome for the treatment of visceral leishmaniasis (VL). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Concepts and Mechanism of Action

This compound is a small molecule inhibitor that demonstrates significant promise as an oral therapeutic for VL, a parasitic disease caused by Leishmania donovani and Leishmania infantum. The compound emerged from a drug discovery program that repurposed hits from a screen against the related parasite Trypanosoma cruzi.[1][2]

The primary mechanism of action of this compound is the potent and selective inhibition of the chymotrypsin-like (CT-L) activity of the Leishmania 20S proteasome.[1][2] This enzymatic activity is catalyzed by the β5 subunit of the proteasome, a multi-subunit complex essential for protein degradation and cellular homeostasis in eukaryotes.[3][4] Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, cell cycle arrest in the G2/M phase, and ultimately, parasite death.[1]

High-resolution cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds to a previously undiscovered inhibitor site located between the β4 and β5 proteasome subunits.[1][3] This binding induces a pocket that is exploited by the inhibitor. The selectivity of this compound for the parasite proteasome over the human ortholog is attributed to divergence in the amino acid residues within this binding pocket, particularly in the β4 subunit.[1]

dot

Caption: Mechanism of this compound action in Leishmania.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro efficacy, selectivity, and in vivo efficacy.

Table 1: In Vitro Activity of this compound

| Assay | Species/Cell Line | Endpoint | Value | Reference |

| Proteasome Inhibition (CT-L) | L. donovani (wild-type) | IC50 | 0.16 µM | [1] |

| Proteasome Inhibition (CT-L) | L. tarentolae | - | Correlates well with L. donovani | [1] |

| Intramacrophage Amastigotes | L. donovani in THP-1 cells | EC50 | 5.7 µM | [1] |

| Promastigotes | L. donovani | EC50 | 14 nM | [1] |

| Promastigotes | L. tarentolae | EC50 | 40 nM | [1] |

Table 2: Selectivity Profile of this compound

| Assay | Target | Endpoint | Value | Selectivity Fold (Human/Leishmania) | Reference |

| Proteasome Inhibition (CT-L) | Human 26S Proteasome (purified) | IC50 | 13 µM | ~81 | [1] |

| Proteasome Inhibition (CT-L) | Human Proteasome (THP-1 extracts) | IC50 | 40 µM | ~250 | [1] |

| Cytotoxicity | Human THP-1 cells | EC50 | > 50 µM | > 8.7 (vs. Ld amastigotes) | [1] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis (L. donovani)

| Dose | Administration | Efficacy (% reduction in parasite burden) | P-value | Reference |

| 3 mg/kg | Oral, twice daily for 10 days | > 95% | P = 0.0441 | [5] |

| 10 mg/kg | Oral, twice daily for 10 days | > 95% | P = 0.0037 | [5] |

| 25 mg/kg | Oral, twice daily for 10 days | > 95% | P < 0.0001 | [1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Leishmania Proteasome Chymotrypsin-Like (CT-L) Activity Assay

This protocol is adapted from methodologies used for assessing proteasome inhibition.[1]

Objective: To determine the inhibitory activity of this compound against the chymotrypsin-like activity of the Leishmania proteasome.

Materials:

-

Leishmania donovani promastigotes

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM ATP, 5 mM MgCl2, 10% glycerol)

-

Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (Promega) or similar fluorogenic substrate (e.g., Suc-LLVY-AMC)

-

This compound

-

384-well microplates

-

Plate reader (luminometer or fluorometer)

Procedure:

-

Preparation of Leishmania Lysate:

-

Harvest logarithmic phase L. donovani promastigotes by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in lysis buffer and lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasome.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 384-well plate, add the Leishmania lysate (e.g., 5 µg protein per well).

-

Add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., bortezomib).

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Measurement of Proteasome Activity:

-

Add the proteasome substrate (e.g., Suc-LLVY-aminoluciferin from the Proteasome-Glo™ kit) to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for substrate cleavage.

-

Measure the luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

dot

Caption: Workflow for the Leishmania proteasome activity assay.

Intramacrophage Amastigote Viability Assay

This protocol is based on standard methods for assessing the activity of compounds against the intracellular stage of Leishmania.[1]

Objective: To determine the efficacy of this compound against L. donovani amastigotes residing within a host macrophage cell line.

Materials:

-

THP-1 human monocytic cell line

-

Leishmania donovani promastigotes

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

96-well plates

-

Microscope with imaging system

Procedure:

-

Differentiation of THP-1 Cells:

-

Seed THP-1 cells in a 96-well plate at a suitable density.

-

Induce differentiation into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.

-

Wash the cells to remove PMA and non-adherent cells.

-

-

Infection of Macrophages:

-

Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a specific multiplicity of infection (e.g., 10:1 parasites to macrophages).

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the cells to remove extracellular parasites.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound.

-

Add the compound dilutions to the infected macrophages.

-

Incubate for a defined period (e.g., 72 hours).

-

-

Assessment of Parasite Viability:

-

Fix the cells with methanol and stain with Giemsa.

-

Quantify the number of amastigotes per 100 macrophages by light microscopy.

-

Alternatively, use a high-content imaging system for automated quantification.

-

-

Data Analysis:

-

Calculate the percentage of parasite inhibition for each drug concentration compared to the untreated control.

-

Determine the EC50 value by plotting the data and fitting to a dose-response curve.

-

In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol outlines a general procedure for evaluating the in vivo efficacy of antileishmanial compounds in a murine model.[1][5]

Objective: To assess the therapeutic efficacy of this compound in a mouse model of established VL.

Materials:

-

BALB/c mice

-

Leishmania donovani amastigotes (isolated from the spleen of an infected hamster)

-

This compound formulation for oral administration

-

Miltefosine (positive control)

-

Vehicle control

Procedure:

-

Infection of Mice:

-

Infect BALB/c mice intravenously with L. donovani amastigotes (e.g., 2 x 10^7 amastigotes per mouse).

-

Allow the infection to establish for a specific period (e.g., 14 days).

-

-

Drug Administration:

-

Randomly assign the infected mice to treatment groups (vehicle control, this compound at different doses, and miltefosine).

-

Administer the compounds orally, for example, twice daily for 10 consecutive days.

-

-

Evaluation of Parasite Burden:

-

At a set time point after the last treatment (e.g., 28 days post-infection), euthanize the mice.

-

Aseptically remove the livers and spleens.

-

Prepare Giemsa-stained impression smears of the liver and spleen.

-

Determine the parasite burden by microscopy, expressed as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

-

-

Data Analysis:

-

Calculate the mean LDU for each treatment group.

-

Determine the percentage of parasite inhibition for each treatment group relative to the vehicle control group.

-

Perform statistical analysis (e.g., t-test) to assess the significance of the observed reductions in parasite burden.

-

Resistance and Selectivity

Resistance Mechanisms

Leishmania strains resistant to this compound have been generated in vitro.[4] These resistant parasites harbor mutations in the genes encoding the β4 and β5 subunits of the proteasome, specifically at the interface where the drug binds.[4][6] This provides strong genetic validation for the proteasome as the target of this compound.

dot

Caption: Logical flow of this compound resistance mechanism.

Selectivity

This compound exhibits a significant selectivity for the Leishmania proteasome over the human proteasome, with selectivity ratios of approximately 81-fold and 250-fold for the purified human 26S proteasome and proteasome in THP-1 cell extracts, respectively.[1] This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. The structural basis for this selectivity lies in the amino acid differences between the parasite and human proteasome at the drug-binding site.[1]

Conclusion

This compound is a promising preclinical candidate for the oral treatment of visceral leishmaniasis. Its novel mechanism of action, potent in vitro and in vivo efficacy, and significant selectivity for the parasite proteasome make it a valuable asset in the fight against this neglected tropical disease. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this and other related proteasome inhibitors. Although development of this compound was discontinued after Phase I trials in healthy volunteers due to its pharmacokinetic profile, the research provides a valuable blueprint for targeting the Leishmania proteasome.[7]

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An RNA Interference (RNAi) Toolkit and Its Utility for Functional Genetic Analysis of Leishmania (Viannia) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Target Deconvolution of GSK3494245: A Proteasome Inhibitor for Visceral Leishmaniasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of GSK3494245 (also known as DDD01305143), a preclinical candidate for the treatment of visceral leishmaniasis (VL) caused by the protozoan parasite Leishmania donovani. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and presents visual workflows of the target identification process.

Executive Summary

Visceral leishmaniasis remains a significant global health threat, and the emergence of drug resistance necessitates the development of novel therapeutics with new mechanisms of action.[1][2][3] this compound, a compound developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee's Drug Discovery Unit, was identified through phenotypic screening against the related parasite Trypanosoma cruzi and subsequently optimized for activity against Leishmania donovani.[4][5] Extensive mode-of-action studies have unequivocally identified the parasite's proteasome as the primary target of this compound.[4][5] Specifically, the compound inhibits the chymotrypsin-like activity of the proteasome by binding to the β5 subunit at a novel allosteric site.[4][5][6] This guide consolidates the key findings and methodologies employed in the successful target deconvolution of this promising anti-leishmanial agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and efficacy.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Organism | IC50/EC50 | Reference |

| Biochemical Assay | Wild-Type L. donovani Proteasome (Chymotrypsin-like activity) | 0.16 µM | [6][7] |

| Cell-Based Assay | L. donovani Promastigotes | 14 nM | [7] |

| Cell-Based Assay | L. donovani Axenic Amastigotes | pEC50 = 6.5 | [6] |

| Intramacrophage Assay | L. donovani Amastigotes in THP-1 cells | 5.7 µM | [6] |

| Intramacrophage Assay | L. donovani and L. infantum clinical strains | EC50 = 1.6 µM | [8] |

| Non-pathogenic Leishmania | Leishmania tarentolae | EC50 = 40 nM | [7] |

Table 2: Selectivity Profile of this compound

| Target/Organism | IC50/EC50 | Selectivity Index | Reference |

| Human Proteasome (Purified 26S, Chymotrypsin-like activity) | 13 µM | ~81-fold vs. L. donovani proteasome | [6] |

| Human Proteasome (Enriched THP-1 extracts) | 40 µM | 250-fold vs. L. donovani proteasome | [6] |

| Human THP-1 cells | > 50 µM | > 8.7-fold vs. L. donovani intramacrophage | [6] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Reduction in Parasite Load | Reference |

| Mouse model of Visceral Leishmaniasis (L. donovani, LV9) | 25 mg/kg, orally, twice a day for 10 consecutive days | > 95% | [6] |

Experimental Protocols and Methodologies

The target of this compound was elucidated through a multi-pronged approach, encompassing phenotypic screening, biochemical assays, and advanced structural biology. The key experimental workflows are described below.

Phenotypic Screening and Initial Hit Identification

The discovery of the chemical series leading to this compound originated from a phenotypic screen against Trypanosoma cruzi.[4] Promising hits were then evaluated for their efficacy against the intramacrophage amastigote form of L. donovani, which is the clinically relevant stage of the parasite.[5][9] This approach prioritizes compounds based on their ability to kill the parasite within the host cell, irrespective of their specific molecular target.

Target Identification via Proteasome Inhibition Assays

The primary mode of action was identified through biochemical assays that measured the enzymatic activity of the Leishmania proteasome.

-

Proteasome Activity Assay: The chymotrypsin-like activity of the L. donovani proteasome was measured using a fluorogenic substrate. Lysates from L. donovani promastigotes were incubated with this compound at varying concentrations, followed by the addition of the substrate. The inhibition of substrate cleavage, monitored by fluorescence, was used to determine the IC50 value.[10] Similar assays were performed using purified human 26S proteasomes and extracts from human THP-1 monocytes to assess selectivity.[10]

-

Active Site Probe Labeling: To confirm direct engagement with the proteasome, a fluorescently tagged, covalent active site probe (e.g., UbiQ-018) was used.[10] This probe specifically labels the active β subunits of the proteasome. Pre-incubation with this compound was shown to selectively block the labeling of the β5 subunit in L. donovani extracts, but not in human cell extracts, providing direct evidence of target engagement and selectivity.[10]

Structural Elucidation of the Binding Site

The precise binding mode of this compound was determined using high-resolution cryo-electron microscopy (cryo-EM).

-

Cryo-EM Structure Determination: The 20S proteasome from Leishmania tarentolae (a non-pathogenic model) was used for structural studies.[4] Structures of the proteasome were determined both in its apo form and in complex with this compound. The resulting high-resolution maps revealed a previously undiscovered inhibitor binding site located between the β4 and β5 subunits of the proteasome.[4] This novel binding site contributes to the compound's selectivity for the parasite proteasome.

In Vivo Efficacy Studies

The therapeutic potential of this compound was evaluated in a mouse model of visceral leishmaniasis.

-

Mouse Model of Infection: Mice were infected with L. donovani (e.g., LV9 strain). Following the establishment of infection, the mice were treated with this compound orally. The efficacy of the compound was determined by quantifying the parasite burden in the liver and spleen at the end of the treatment period and comparing it to untreated control animals.[6]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the mechanism of action of this compound.

Caption: Phenotypic drug discovery workflow leading to this compound.

Caption: Experimental workflow for the target identification of this compound.

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Conclusion

The target deconvolution of this compound serves as a successful case study in modern anti-parasitic drug discovery. Through a combination of phenotypic screening, biochemical validation, and high-resolution structural biology, the Leishmania donovani proteasome was unequivocally identified as its primary target. The compound exerts its anti-leishmanial effect by inhibiting the chymotrypsin-like activity of the proteasome's β5 subunit via a novel binding mechanism, which confers selectivity over the human ortholog.[4][5][6] While the clinical development of this compound was discontinued due to pharmacokinetic challenges, the validation of the leishmanial proteasome as a druggable target provides a solid foundation for future drug discovery efforts against visceral leishmaniasis.[11][12]

References

- 1. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound |CAS:2080410-41-7 Probechem Biochemicals [probechem.com]

- 8. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [research-repository.griffith.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. GSK245 (DDD1305143) | DNDi [dndi.org]

GSK3494245: A Deep Dive into the Inhibition of Chymotrypsin-Like Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3494245, also known as DDD01305143, is a novel small molecule inhibitor that has been investigated for its therapeutic potential against visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species. The primary mechanism of action of this compound is the potent and selective inhibition of the chymotrypsin-like (CT-L) activity of the parasite's 20S proteasome. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its inhibitory effects on chymotrypsin-like activity, the experimental protocols used for its characterization, and its molecular mechanism of action.

Quantitative Analysis of Inhibitory Activity

This compound demonstrates potent and selective inhibition of the Leishmania donovani proteasome's chymotrypsin-like activity. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound Against Leishmania donovani and Human Cells

| Assay Type | Target/Cell Line | Parameter | Value |

| Intramacrophage L. donovani Assay | L. donovani amastigotes (in THP-1 cells) | EC50 | 1.6 µM[1] |

| Cytotoxicity Assay | THP-1 human monocytic cell line | EC50 | >100 µM |

Table 2: Selectivity of this compound for Parasite vs. Human Proteasome Chymotrypsin-Like Activity

| Proteasome Source | Parameter | Value | Selectivity (Human/Parasite) |

| Leishmania donovani | IC50 | Not explicitly quantified in abstracts | >37-fold |

| Human | IC50 | Not explicitly quantified in abstracts |

Mechanism of Action: Targeting the β5 Subunit

Detailed mode of action studies have confirmed that this compound acts by directly inhibiting the chymotrypsin-like activity catalyzed by the β5 subunit of the L. donovani proteasome.[1][2][3] Cryo-electron microscopy (cryo-EM) studies have revealed a unique binding site for the inhibitor. This compound binds at the interface between the β4 and β5 subunits of the proteasome.[2] This binding site is distinct and exploits structural differences between the parasite and human proteasomes, which accounts for the compound's selectivity.[2] The inhibition of this essential enzymatic activity disrupts the parasite's protein homeostasis, leading to cell death.

References

- 1. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]

- 3. pnas.org [pnas.org]

Structural Insights into the Binding of GSK3494245 to the Leishmania Proteasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3494245 is a promising preclinical candidate for the treatment of visceral leishmaniasis, a neglected tropical disease. Its therapeutic effect stems from the potent and selective inhibition of the chymotrypsin-like activity of the Leishmania parasite's 20S proteasome. This guide provides an in-depth analysis of the structural biology governing the interaction between this compound and its target. High-resolution cryo-electron microscopy (cryo-EM) studies have revealed a unique binding mode, where this compound occupies a previously undiscovered pocket at the interface of the β4 and β5 subunits of the proteasome. This novel binding site is crucial for its selectivity over the human proteasome. This document consolidates the available quantitative binding data, details the experimental methodologies employed in these structural and biochemical studies, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Proteasome Target

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a central role in cellular homeostasis. The 26S proteasome, the central protease of this system, is a large multi-subunit complex responsible for the degradation of ubiquitinated proteins. Its catalytic core, the 20S proteasome, is composed of four stacked heptameric rings forming a barrel-shaped structure. The two inner rings are composed of β-subunits, three of which (β1, β2, and β5) harbor the caspase-like, trypsin-like, and chymotrypsin-like proteolytic activities, respectively.

This compound (also known as DDD01305143) is an orally bioavailable small molecule that has demonstrated significant efficacy in preclinical models of visceral leishmaniasis.[1] Its mechanism of action is the specific inhibition of the chymotrypsin-like activity of the Leishmania donovani proteasome's β5 subunit.[1][2] This targeted inhibition leads to the accumulation of polyubiquitinated proteins, cell cycle arrest, and ultimately, parasite death. A key feature of this compound is its selectivity for the parasite proteasome over the human ortholog, a critical attribute for a successful therapeutic agent.[3]

Structural Biology of the this compound-Proteasome Interaction

The atomic-level details of how this compound engages the Leishmania proteasome were elucidated through high-resolution cryo-electron microscopy (cryo-EM). The structure of the Leishmania tarentolae 20S proteasome in complex with this compound was determined at a resolution of 2.8 Å.[4]

This structural analysis revealed a novel binding site for this compound, distinct from that of other known proteasome inhibitors. Instead of binding directly within the active site of the β5 subunit, this compound lodges in an induced-fit pocket located at the interface between the β4 and β5 subunits.[1][5] This unique binding mode is a key determinant of its species selectivity. The residues lining this pocket in the Leishmania proteasome are divergent from those in the human proteasome, providing a structural basis for the observed selectivity.[1]

The cryo-EM structure (PDB: 6QM7, EMDB: EMD-4590) shows that this compound forms a network of interactions with residues from both the β4 and β5 subunits, effectively inhibiting the chymotrypsin-like activity of the β5 subunit.[4][6]

Quantitative Binding Data

The inhibitory potency and selectivity of this compound have been quantified through various biochemical assays. The following table summarizes the key inhibition constants.

| Target Proteasome | Assay Type | Parameter | Value (µM) | Reference(s) |

| Leishmania donovani (Wild-Type) | Chymotrypsin-like activity | IC50 | 0.16 | [2][3] |

| Human 26S (purified) | Chymotrypsin-like activity | IC50 | 13 | [3] |

| Human (enriched THP-1 extracts) | Chymotrypsin-like activity | IC50 | 40 | [3] |

Signaling Pathway and Experimental Workflows

The Ubiquitin-Proteasome Signaling Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, the target of this compound.

References

- 1. pnas.org [pnas.org]

- 2. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.sg]

- 3. medchemexpress.com [medchemexpress.com]

- 4. COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. The cryo-EM structure of the Plasmodium falciparum 20S proteasome and its use in the fight against malaria - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of GSK3494245: A Novel Proteasome Inhibitor for Visceral Leishmaniasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral leishmaniasis (VL), a neglected tropical disease caused by protozoan parasites of the Leishmania donovani complex, poses a significant global health burden with limited therapeutic options.[1] This technical guide details the discovery and preclinical development of GSK3494245, a novel, orally bioavailable small molecule inhibitor of the Leishmania proteasome. Efficacious in preclinical models of VL, this compound represents a promising advancement in the search for new treatments for this devastating disease. This document provides a comprehensive overview of its discovery, mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.

Introduction

Visceral leishmaniasis is a systemic parasitic disease characterized by fever, weight loss, hepatosplenomegaly, and anemia, and is fatal if left untreated.[1] Current treatments are hampered by issues of toxicity, parenteral administration, emerging resistance, and cost, highlighting the urgent need for new, safe, and orally active drugs. The discovery of this compound emerged from a drug discovery program that repurposed hits from a screen against the related parasite Trypanosoma cruzi.[1] This initiative led to the identification of a promising chemical series that, after extensive optimization, yielded this compound as a preclinical candidate.

Drug Discovery and Development Pipeline

The journey of this compound from an initial hit to a preclinical candidate involved a multi-stage process, as depicted below.

Caption: High-level drug discovery and development workflow for this compound.

Mechanism of Action: Targeting the Leishmania Proteasome

This compound exerts its anti-leishmanial activity through the inhibition of the parasite's 20S proteasome, a crucial cellular machinery for protein degradation and turnover.

Signaling Pathway

References

Preclinical Development of GSK3494245: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3494245 (also known as DDD01305143 and compound 8) is a novel, orally bioavailable small molecule that was identified as a preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2] The compound emerged from a phenotypic screening campaign and subsequent lead optimization program.[3] this compound acts via a novel mechanism of action, selectively inhibiting the chymotrypsin-like activity of the Leishmania proteasome.[1][4] Extensive preclinical studies demonstrated its potent in vitro and in vivo activity against clinically relevant Leishmania species, favorable pharmacokinetic properties in multiple preclinical species, and a promising safety profile.[1][3] Although the clinical development of this compound for visceral leishmaniasis was discontinued due to complexities in its pharmacokinetic profile in humans, the preclinical data package provides a valuable case study in antiparasitic drug discovery.[5][6]

Mechanism of Action: Selective Proteasome Inhibition

This compound exerts its anti-leishmanial effect by selectively inhibiting the chymotrypsin-like activity of the parasite's 20S proteasome.[1][7] This inhibition is highly specific for the parasite's proteasome over the human ortholog, which is a key attribute for its therapeutic index.[3]

The mechanism involves the binding of this compound to a previously undiscovered inhibitory site located between the β4 and β5 subunits of the Leishmania proteasome.[1][7] This binding pocket is induced upon engagement of the inhibitor and is not present in the apo structure of the enzyme.[1] The selectivity of this compound is attributed to the exploitation of divergent amino acid residues between the human and kinetoplastid parasite β4 subunits lining this pocket.[1] Inhibition of the proteasome's chymotrypsin-like activity disrupts protein homeostasis within the parasite, leading to cell cycle arrest and ultimately parasite death.[4]

Data Presentation

In Vitro Activity

This compound demonstrated potent activity against various Leishmania species and life-cycle stages. The following table summarizes its in vitro efficacy.

| Assay | Leishmania Species | Strain | EC50 (µM) | Reference |

| Intramacrophage Amastigotes (THP-1 cells) | L. donovani | - | 1.6 | [8] |

| Promastigotes | L. donovani | - | 0.014 | [1] |

| Promastigotes | L. tarentolae | - | 0.040 | [1] |

In Vitro Proteasome Inhibition

The inhibitory activity of this compound against the chymotrypsin-like activity of the Leishmania proteasome is presented below.

| Assay | Source | IC50 (µM) | Reference |

| Chymotrypsin-like Proteasome Activity | L. donovani cell lysate | 0.16 ± 0.01 | [1] |

Pharmacokinetics in Preclinical Species

The pharmacokinetic profile of this compound was evaluated in several preclinical species following intravenous (IV) and oral (PO) administration.

| Species | Dose (mg/kg) | Route | Bioavailability (%) | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) | Reference |

| Mouse (CD-1) | 3 | IV | - | - | 2.2 | - | [1] |

| 10 | PO | 18 | - | - | - | [1] | |

| Rat (Sprague-Dawley) | 3 | IV | - | - | 1.0 | - | [1] |

| 10 | PO | 35 | - | - | - | [1] | |

| Dog (Beagle) | 3 | IV | - | - | 1.3 | - | [1] |

| 10 | PO | 46 | - | - | - | [1] |

CL: Clearance; Vss: Volume of distribution at steady state; T1/2: Half-life.

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a mouse model of visceral leishmaniasis.

| Animal Model | Leishmania Strain | Treatment Regimen | Efficacy (% reduction in parasite burden) | Reference |

| BALB/c mice | L. donovani (LV9) | 25 mg/kg, PO, b.i.d. for 10 days | ED90 = 16 mg/kg, ED99 = 30 mg/kg | [3] |

PO: Oral administration; b.i.d.: twice daily; ED90/ED99: Effective dose to reduce parasite burden by 90%/99%.

Experimental Protocols

In Vitro Intramacrophage Amastigote Assay

This assay assesses the activity of compounds against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.

Methodology:

-

Human THP-1 monocytes are seeded in 384-well plates and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

The differentiated macrophages are then infected with Leishmania donovani amastigotes.

-

Following infection, serial dilutions of this compound are added to the wells.

-

The plates are incubated for 72 hours to allow for parasite proliferation and compound activity.

-

After incubation, the cells are fixed and stained with a nuclear stain, such as DAPI.

-

The plates are imaged using an automated high-content imaging system to quantify the number of intracellular parasites per macrophage.

-

The percentage of parasite inhibition is calculated relative to vehicle-treated controls, and EC50 values are determined by non-linear regression analysis.

In Vivo Mouse Model of Visceral Leishmaniasis

This model is used to evaluate the in vivo efficacy of drug candidates against an established Leishmania infection.

Methodology:

-

Female BALB/c mice are infected via the lateral tail vein with Leishmania donovani (e.g., LV9 strain) amastigotes.

-

Treatment with this compound, formulated for oral administration, is initiated at a specified time post-infection (e.g., day 7).

-

The compound is typically administered twice daily for a period of 10 days. A vehicle control group and a positive control group (e.g., miltefosine) are included.

-

Animals are monitored daily for clinical signs of disease and body weight changes.

-

At the end of the treatment period, mice are euthanized, and their livers and spleens are harvested.

-

The parasite burden in the liver and spleen is determined by counting the number of amastigotes in Giemsa-stained tissue smears and is expressed as Leishman-Donovan Units (LDUs).

-

The percentage of parasite inhibition is calculated by comparing the LDU of treated groups to the vehicle control group, and the effective dose (ED) values are determined.

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

The high-resolution structure of the Leishmania 20S proteasome in complex with this compound was determined using single-particle cryo-EM.

Methodology:

-

The 20S proteasome from Leishmania tarentolae is purified.

-

The purified proteasome is incubated with an excess of this compound.

-

The complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to vitrify the sample.

-

Cryo-EM data is collected on a high-end transmission electron microscope equipped with a direct electron detector.

-

A large dataset of particle images is collected.

-

The images are processed using specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the proteasome-inhibitor complex.

-

An atomic model of the complex is built into the cryo-EM density map to reveal the binding site and interactions of this compound.[1]

Conclusion

The preclinical development of this compound represents a significant advancement in the search for novel treatments for visceral leishmaniasis. Its unique mechanism of action, potent and selective activity, and favorable preclinical pharmacokinetic and efficacy profiles highlighted its potential as a promising drug candidate. While its development was ultimately halted, the comprehensive preclinical data package serves as a valuable resource for the scientific community, offering insights into a validated drug target and a well-characterized chemical series for future antiparasitic drug discovery efforts. The detailed methodologies and structured data presented in this guide provide a thorough overview of the rigorous preclinical evaluation of this compound.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GSK245 (DDD1305143) | DNDi [dndi.org]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. pnas.org [pnas.org]

- 8. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

GSK3494245: A Novel Proteasome Inhibitor with Potent Activity Against Antimony-Resistant Leishmania

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Visceral leishmaniasis (VL), caused by protozoan parasites of the Leishmania donovani complex, remains a significant global health challenge. The emergence and spread of resistance to first-line antimonial drugs necessitates the development of novel therapeutics with alternative mechanisms of action. This technical guide provides an in-depth overview of the preclinical candidate GSK3494245, a potent and selective inhibitor of the Leishmania proteasome, with a focus on its activity against antimony-resistant strains.

This compound has demonstrated significant efficacy against both antimony-sensitive and antimony-resistant clinical isolates of L. donovani, positioning it as a promising candidate for the treatment of VL in regions with high rates of antimonial treatment failure. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of this compound against Leishmania donovani parasites. While direct comparative data for this compound against well-characterized antimony-sensitive and resistant strains from a single study is limited in the public domain, the available information indicates potent activity against various clinical isolates, including those with a resistant phenotype.

Table 1: In Vitro Activity of this compound against Leishmania donovani

| Compound | Strain/Assay | EC50 (µM) | Reference |

| This compound | Intramacrophage L. donovani | 1.6 | [1] |

| This compound | Axenic Amastigotes | pEC50 = 6.5 | [2] |

| This compound | Intramacrophage L. donovani (THP-1) | pEC50 = 5.8 | [2] |

| This compound | Intramacrophage L. donovani (THP-1) | 5.7 | [2] |

Table 2: Example of In Vitro Activity of Other Compounds Against Antimony-Resistant Leishmania donovani

This table is provided as a reference to demonstrate how data for antimony-resistant strains is typically presented.

| Compound | Strain | Resistance Phenotype | EC50 (µM) | Reference |

| Arylquinoline 34 | L. donovani BPK282 | Antimony-Resistant | 0.86 | [3] |

| Arylquinoline 34 | L. donovani BPK275 | Antimony-Resistant | 0.71 | [3] |

| Arylquinoline 34 | L. donovani BPK173 | Antimony-Resistant | 0.66 | [3] |

Experimental Protocols

In Vitro Intramacrophage Leishmania donovani Assay

This protocol is a composite of methodologies described in the literature for assessing the efficacy of compounds against intracellular Leishmania amastigotes.[4][5][6]

a. Cell Culture and Differentiation:

-

Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202).

-

Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Differentiation: Seed THP-1 cells at a density of 2 x 10^5 cells/mL in a 96-well plate. Induce differentiation into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 20-50 ng/mL. Incubate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere. After differentiation, wash the adherent macrophages with fresh, warm medium to remove PMA.

b. Parasite Culture and Infection:

-

Parasite Strain: Leishmania donovani promastigotes (e.g., MHOM/SD/62/1S-CL2D).

-

Culture: Culture promastigotes in M199 medium supplemented with 20% FBS, 1% penicillin-streptomycin, and 25 mM HEPES at 26°C.

-

Infection: Infect the differentiated THP-1 macrophages with stationary phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes. After the incubation period, wash the cells to remove extracellular parasites.

c. Compound Treatment and Evaluation:

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Treatment: Add the compound dilutions to the infected macrophages and incubate for 72 hours at 37°C.

-

Evaluation: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. The 50% effective concentration (EC50) is calculated as the concentration of the compound that causes a 50% reduction in the number of intracellular amastigotes compared to the untreated control.

Intramacrophage Assay Workflow

Cytotoxicity Assay against THP-1 Cells

This protocol outlines a standard method to assess the cytotoxicity of this compound against the host cell line.[7][8]

a. Cell Culture:

-

Culture THP-1 cells as described in the intramacrophage assay protocol. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.

b. Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the compound dilutions to the THP-1 cells and incubate for 72 hours at 37°C.

c. Cytotoxicity Measurement (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.

Cytotoxicity Assay Workflow

Mechanism of Action and Signaling Pathways

This compound exerts its anti-leishmanial effect through the specific inhibition of the chymotrypsin-like activity of the parasite's 20S proteasome. The proteasome is a critical cellular machine responsible for protein degradation, playing a vital role in numerous cellular processes, including cell cycle regulation, protein quality control, and stress response.

Inhibition of the Leishmania proteasome by this compound leads to the accumulation of ubiquitinated proteins, which are normally targeted for degradation. This disruption of protein homeostasis results in cell cycle arrest, likely at the G2/M phase, and ultimately triggers a cascade of events leading to programmed cell death of the parasite.[1][9]

This compound Mechanism of Action

Conclusion

This compound represents a promising new therapeutic avenue for the treatment of visceral leishmaniasis, particularly in areas where antimony resistance is prevalent. Its novel mechanism of action, targeting the parasite's proteasome, circumvents existing resistance pathways. The potent in vitro activity against clinical isolates of L. donovani underscores its potential. Further clinical development will be crucial to fully elucidate its safety and efficacy profile in humans. This technical guide provides a foundational understanding for researchers and drug development professionals working towards novel anti-leishmanial therapies.

References

- 1. 6-Br-5methylindirubin-3'oxime (5-Me-6-BIO) targeting the leishmanial glycogen synthase kinase-3 (GSK-3) short form affects cell-cycle progression and induces apoptosis-like death: exploitation of GSK-3 for treating leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stage-Specific Activity of Pentavalent Antimony against Leishmania donovani Axenic Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Content Analysis of Macrophage-Targeting EhPIb-Compounds against Cutaneous and Visceral Leishmania Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leishmania donovani-Induced Increase in Macrophage Bcl-2 Favors Parasite Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro inhibition of human leukemia THP-1 cells by Origanum syriacum L. and Thymus vulgaris L. extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Some novel antileishmanial compounds inhibit normal cell cycle progression of Leishmania donovani promastigotes and exhibits pro-oxidative potential - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of GSK3494245: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3494245 (also known as DDD01305143) is a potent, orally active, and selective inhibitor of the Leishmania donovani proteasome, investigated as a potential treatment for visceral leishmaniasis (VL). Developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee, the compound showed promising preclinical efficacy. However, its development was discontinued following a Phase I clinical trial in healthy volunteers, as its pharmacokinetic profile did not meet the criteria for progression to patient studies. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic data. Detailed experimental methodologies and visual representations of key pathways and workflows are included to support further research in the field of anti-leishmanial drug discovery.

Mechanism of Action

This compound is a selective inhibitor of the chymotrypsin-like activity of the Leishmania donovani proteasome.[1][2][3][4][5][6] The proteasome is a critical cellular component responsible for protein degradation, and its inhibition leads to the accumulation of damaged or misfolded proteins, ultimately resulting in parasite death.[7][8] this compound specifically targets the β5 subunit of the parasite's 20S proteasome, binding at a site between the β4 and β5 subunits.[1][3][4][5][6] This binding site is distinct from that of many other proteasome inhibitors and exploits differences between the parasite and human proteasomes, contributing to the compound's selectivity.[1][3][4][5][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the Leishmania proteasome.

In Vitro Profile

This compound demonstrated potent and selective activity against Leishmania donovani in a variety of in vitro assays.

Enzyme Inhibition

| Target | Assay Type | Species | IC50 (µM) | Selectivity (fold) |

| L. donovani Proteasome (Chymotrypsin-like activity) | Proteasome Activity Assay | Leishmania donovani | 0.16 | >250 |

| Human 26S Proteasome (Chymotrypsin-like activity) | Proteasome Activity Assay | Homo sapiens | 13 | - |

| Human Proteasome in THP-1 extracts (Chymotrypsin-like activity) | Proteasome Activity Assay | Homo sapiens | 40 | - |

Cellular Activity

| Cell Type | Assay Type | Species | EC50 (µM) |

| L. donovani (intramacrophage amastigotes) | Intramacrophage Assay | Leishmania donovani | 1.6 |

| THP-1 cells | Cytotoxicity Assay | Homo sapiens | >50 |

In Vivo Profile

This compound showed significant efficacy in a mouse model of visceral leishmaniasis.

Efficacy in Mouse Model of Visceral Leishmaniasis

| Animal Model | Dosing Regimen | Efficacy |

| L. donovani-infected BALB/c mice | 25 mg/kg, orally, twice daily for 10 days | >95% reduction in parasite load in the liver |

Pharmacokinetic Profile

A Phase I clinical trial (NCT04504435) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.[9] The study was a double-blind, randomized, placebo-controlled trial.[9] While detailed pharmacokinetic parameters from this study have not been publicly released in tabular format, the development of this compound was discontinued because its pharmacokinetic profile was deemed unlikely to be amenable to a convenient dosing regimen for the treatment of visceral leishmaniasis.[8] The study did not raise any significant safety concerns.[8]

Experimental Protocols

Proteasome Activity Assay

This protocol is a synthesized methodology based on descriptions of similar assays.

Objective: To determine the inhibitory activity of this compound against the chymotrypsin-like activity of the Leishmania donovani and human proteasomes.

Materials:

-

Purified L. donovani 20S proteasome or proteasome-enriched cell lysates.

-

Purified human 26S proteasome or THP-1 cell lysates.

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

This compound in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the proteasome preparation to each well.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence (e.g., excitation/emission of 380/460 nm for AMC) kinetically over a period of time (e.g., 60 minutes) at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro proteasome activity assay.

Intramacrophage Amastigote Assay

This protocol is a synthesized methodology based on published descriptions.[2][10][11]

Objective: To determine the efficacy of this compound against intracellular Leishmania donovani amastigotes.

Materials:

-

THP-1 human monocytic cell line.

-

Leishmania donovani promastigotes.

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS).

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

This compound in DMSO.

-

384-well imaging plates.

-

High-content imaging system.

-

DNA stain (e.g., DAPI).

Procedure:

-

Seed THP-1 cells in a 384-well plate and differentiate into macrophages using PMA.

-

Infect the macrophages with stationary-phase L. donovani promastigotes at a defined multiplicity of infection.

-

After an incubation period to allow for phagocytosis, wash the wells to remove extracellular promastigotes.

-

Add fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plates for a period of time (e.g., 72 hours) to allow for amastigote replication and compound activity.

-

Fix the cells and stain the nuclei of both the macrophages and amastigotes with a DNA stain.

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify the number of macrophages and the number of intracellular amastigotes per macrophage.

-

Determine the EC50 value by plotting the percentage of parasite inhibition against the logarithm of the compound concentration.

References

- 1. EMDB-4590: Leishmania tarentolae proteasome 20S subunit complexed with this compound - Yorodumi [pdbj.org]

- 2. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. hra.nhs.uk [hra.nhs.uk]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. med.nyu.edu [med.nyu.edu]

GSK3494245: A Technical Guide to a Novel Kinetoplastid Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3494245 is a potent, selective, and orally bioavailable inhibitor of the Leishmania donovani proteasome, identified as a promising preclinical candidate for the treatment of visceral leishmaniasis (VL). This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, pharmacokinetic profile, and associated experimental methodologies. The development of this compound was a collaborative effort involving GlaxoSmithKline (GSK), the University of Dundee, and the Drugs for Neglected Diseases initiative (DNDi). While its clinical development was halted due to pharmacokinetic challenges unrelated to safety, the extensive research conducted on this compound offers valuable insights for the development of future anti-kinetoplastid therapeutics targeting the proteasome.[1]

Mechanism of Action

This compound exerts its anti-leishmanial activity by specifically inhibiting the chymotrypsin-like (CT-L) activity of the parasite's 20S proteasome. The proteasome is a critical cellular machine responsible for protein degradation and turnover, and its inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptotic cell death in the parasite.

High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a previously undiscovered allosteric site at the interface of the β4 and β5 subunits of the Leishmania proteasome.[2] This unique binding pocket is not present in the human proteasome, which accounts for the compound's remarkable selectivity for the parasite enzyme over its mammalian counterpart. This selectivity minimizes the potential for host cell toxicity, a critical attribute for any new therapeutic agent.

Signaling Pathway of Proteasome Inhibition

The inhibition of the Leishmania proteasome by this compound triggers a cascade of downstream cellular events culminating in parasite death. The following diagram illustrates this proposed signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

Table 1: In Vitro Activity and Selectivity

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 | L. donovani proteasome (WT) | 0.16 µM | [3] |

| IC50 | Human proteasome (purified 26S) | 13 µM | [3] |

| IC50 | Human proteasome (THP-1 extracts) | 40 µM | [3] |

| EC50 | L. donovani intramacrophage (THP-1) | 5.7 µM | [3] |

| EC50 | THP-1 cells | > 50 µM | [3] |

| pEC50 | L. donovani axenic amastigote | 6.5 | [3] |

| pEC50 | L. donovani intramacrophage | 5.8 | [3] |

Table 2: In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

| Dose Regimen | Parasite Burden Reduction | Reference |

| 25 mg/kg (oral, twice daily for 10 days) | >95% | [3] |

Table 3: Pharmacokinetic Parameters in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | Data not publicly available, but described as having "promising pharmacokinetic properties" | [4] |

| Metabolic Stability | Described as having "good in vitro metabolic stability" | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Leishmania donovani Intramacrophage Assay

This assay assesses the efficacy of compounds against the intracellular amastigote stage of L. donovani within a human macrophage cell line.

Materials:

-

Leishmania donovani promastigotes (e.g., LV9 strain)

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound and control compounds

-

Giemsa stain

-

Microscope

Protocol:

-

Macrophage Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 105 cells/well in RPMI-1640 medium containing 100 ng/mL PMA. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator to induce differentiation into adherent macrophages.

-

Parasite Infection: Wash the differentiated THP-1 cells with fresh medium. Add stationary phase L. donovani promastigotes to each well at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours at 37°C to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Compound Treatment: After 24 hours, wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of this compound or control compounds. Incubate for a further 72 hours.

-

Assessment of Infection: After the treatment period, fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by microscopic examination of at least 100 macrophages per well.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.

In Vivo Mouse Model of Visceral Leishmaniasis

This model evaluates the in vivo efficacy of test compounds in a murine model of VL.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Leishmania donovani amastigotes (isolated from the spleen of an infected hamster)

-

This compound and vehicle control

-

Saline solution

-

Giemsa stain

-

Microscope

Protocol:

-

Infection: Infect mice intravenously via the tail vein with 1 x 107L. donovani amastigotes suspended in saline.

-

Treatment: At day 7 post-infection, begin treatment with this compound administered orally twice daily for 10 consecutive days. A vehicle control group should be included.

-

Assessment of Parasite Burden: At day 21 post-infection (4 days after the last treatment), euthanize the mice and aseptically remove the livers and spleens.

-

Leishman-Donovan Units (LDU): Prepare impression smears of the liver and spleen on glass slides. Fix with methanol and stain with Giemsa. Calculate the parasite burden in Leishman-Donovan Units (LDU), defined as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

-

Data Analysis: Compare the LDU of the treated groups to the vehicle control group to determine the percentage reduction in parasite burden.

Proteasome Activity Assay

This assay measures the inhibitory effect of compounds on the chymotrypsin-like activity of the Leishmania proteasome.

Materials:

-

Leishmania donovani promastigotes

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

This compound and control inhibitors

-

Fluorometer

Protocol:

-

Lysate Preparation: Harvest L. donovani promastigotes by centrifugation and lyse the cells in lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasome.

-

Inhibition Assay: In a 96-well plate, incubate the parasite lysate with various concentrations of this compound or control inhibitors for 30 minutes at 37°C.

-

Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to each well.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for the AMC fluorophore (typically ~380 nm and ~460 nm, respectively).

-

Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the proteasome activity by 50%.

Visualizations

Experimental Workflow: In Vitro Efficacy Assessment

The following diagram outlines the workflow for assessing the in vitro efficacy of this compound.

Logical Relationship: Selectivity of this compound

This diagram illustrates the basis for the selectivity of this compound for the kinetoplastid proteasome over the human proteasome.

Conclusion

This compound represents a significant advancement in the pursuit of novel treatments for kinetoplastid diseases. Its unique mechanism of action, targeting a previously unexploited allosteric site on the parasite proteasome, provides a compelling blueprint for the design of next-generation selective inhibitors. Although the clinical development of this compound was discontinued, the wealth of preclinical data and the detailed understanding of its mode of action offer invaluable lessons for the drug discovery community. The information compiled in this technical guide serves as a comprehensive resource for researchers and scientists working to develop new and effective therapies for visceral leishmaniasis and other neglected tropical diseases.

References

In Vitro Anti-leishmanial Profile of GSK3494245: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-leishmanial activity of GSK3494245 (also known as DDD01305143), a preclinical candidate for the treatment of visceral leishmaniasis (VL). This document details the compound's mechanism of action, summarizes its biological activity through structured data, outlines key experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

Core Compound Information

This compound is a potent and selective inhibitor of the Leishmania parasite's proteasome.[1] It was developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee's Drug Discovery Unit.[2] The compound has progressed to Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[2][3]

Mechanism of Action

This compound exerts its anti-leishmanial effect by targeting the chymotrypsin-like (CT-L) proteolytic activity of the parasite's 20S proteasome.[1] Specifically, it inhibits the β5 subunit of the proteasome.[1][4] This inhibition disrupts the parasite's ability to degrade and recycle proteins, a process essential for its survival, leading to parasite death.[3] Cryo-electron microscopy studies have revealed that this compound binds to a previously undiscovered site between the β4 and β5 proteasome subunits.[1] A key advantage of this compound is its selectivity for the parasite proteasome over the human ortholog, which is a critical attribute for a successful therapeutic agent.[5]

Caption: Mechanism of action of this compound in Leishmania.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against Leishmania parasites and its selectivity over human cells and proteasomes.

| Table 1: In Vitro Anti-leishmanial Activity of this compound | |

| Assay Type | Leishmania Species |

| Intramacrophage Assay (THP-1 cells) | L. donovani |

| Intramacrophage Assay (THP-1 cells) | L. donovani |

| Axenic Amastigote Assay | L. donovani |

| Intramacrophage Assay | Diverse L. donovani & L. infantum clinical strains (including antimony-resistant isolates) |

| Table 2: Proteasome Inhibition and Selectivity of this compound | |

| Target | IC50 |

| L. donovani Proteasome (WT) | 0.16 µM[5] |

| Human Proteasome (purified 26S) | 13 µM[5] |

| Human Proteasome (enriched THP-1 extracts) | 40 µM[5] |

| Cell Line | EC50 |

| Human THP-1 cells | > 50 µM[5] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Intramacrophage Anti-leishmanial Activity Assay

This assay evaluates the efficacy of a compound against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite in the mammalian host.

-

Cell Line and Culture: The human monocytic cell line THP-1 is used. Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Differentiation of THP-1 Cells: THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 20-100 ng/mL for 48-72 hours.[6][7] Following differentiation, the cells become adherent.

-

Parasite Infection: Differentiated THP-1 cells are infected with stationary-phase Leishmania donovani promastigotes at a parasite-to-cell ratio of approximately 10:1.[6][8] The co-culture is incubated for 24 hours to allow for phagocytosis of promastigotes and their transformation into amastigotes within the macrophages.[8]

-

Compound Treatment: After the infection period, extracellular parasites are washed away, and fresh medium containing serial dilutions of this compound is added to the infected cells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included. The plates are incubated for an additional 72-96 hours.

-

Quantification of Parasite Load: The number of intracellular amastigotes is determined. This can be achieved through microscopic counting of Giemsa-stained slides, where the number of amastigotes per 100 macrophages is counted.[7] Alternatively, high-content imaging systems or reporter gene-expressing parasites (e.g., expressing luciferase) can be used for a more high-throughput analysis.[2]

-

Data Analysis: The percentage of infection and the number of amastigotes per macrophage are calculated. The EC50 value (the concentration of the compound that reduces the parasite load by 50%) is determined by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

Proteasome Activity Assay

This assay measures the specific inhibition of the proteasome's chymotrypsin-like activity by this compound.

-

Preparation of Lysates: Leishmania donovani promastigotes or axenic amastigotes are harvested, washed, and lysed in a suitable buffer to release the proteasomes.

-

Assay Principle: A fluorogenic or luminogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC or Suc-LLVY-aminoluciferin) is used.[9][10] In the presence of active proteasomes, the substrate is cleaved, releasing a fluorescent or luminescent signal that can be measured.

-

Inhibition Assay: The parasite lysate is pre-incubated with various concentrations of this compound for a defined period. The substrate is then added, and the reaction is monitored over time using a plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated from the increase in fluorescence or luminescence. The percentage of inhibition for each concentration of this compound is determined relative to a vehicle-treated control. The IC50 value (the concentration of the inhibitor that reduces the enzyme activity by 50%) is calculated from the dose-response curve.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of this compound against a mammalian cell line (e.g., THP-1) to determine its selectivity.

-

Cell Seeding: THP-1 cells are seeded into 96-well plates at a predetermined density.

-

Compound Exposure: The cells are treated with serial dilutions of this compound and incubated for a period that typically corresponds to the duration of the anti-leishmanial assay (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[3] Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization and Measurement: After a few hours of incubation with MTT, a solubilization solution (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.[3] The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells. The EC50 (or CC50) value, representing the concentration that reduces cell viability by 50%, is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of compounds for anti-leishmanial activity.

Caption: Workflow for in vitro intramacrophage anti-leishmanial assay.

References

- 1. Axenically Grown Amastigotes of Leishmania infantum Used as an In Vitro Model To Investigate the Pentavalent Antimony Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell-line-specific high background in the Proteasome-Glo assay of proteasome trypsin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional analysis of THP-1 cells infected with Leishmania infantum indicates no activation of the inflammasome platform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]

- 10. Cell-Based Proteasome-Glo™ Assays [promega.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

GSK3494245: A Technical Guide on its Efficacy and Mechanism of Action Against Leishmania infantum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical candidate GSK3494245, a promising compound in the fight against visceral leishmaniasis (VL) caused by the protozoan parasite Leishmania infantum. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Executive Summary

This compound is a potent and selective inhibitor of the Leishmania proteasome, a critical enzyme complex for parasite survival. Developed through a collaboration between the University of Dundee and GlaxoSmithKline, this compound has demonstrated significant activity against both the promastigote and the clinically relevant amastigote stages of L. infantum. Notably, it retains its efficacy against strains resistant to current first-line treatments like antimonials. Preclinical studies in murine models of VL have shown that orally administered this compound can achieve a parasite reduction of over 95%, comparable to the current oral therapy, miltefosine. Its novel mode of action, targeting the chymotrypsin-like activity of the β5 subunit of the parasite's proteasome, presents a valuable new strategy in the development of next-generation leishmanicidal drugs.

Data Presentation

The following tables summarize the in vitro activity of this compound against various Leishmania strains and its efficacy in in vivo models.

Table 1: In Vitro Activity of this compound against Leishmania spp.

| Parasite Species | Strain | Stage | EC50 (µM) | Notes |

| Leishmania donovani | LdBOB | Promastigote | 0.014 | - |

| Leishmania donovani | DD8 | Intracellular Amastigote | 1.6 | Wild-type |

| Leishmania donovani | BHU1 | Intracellular Amastigote | 1.6 | Antimony-resistant |

| Leishmania infantum | Intracellular Amastigote | Equivalent efficacy to L. donovani | Specific EC50 values not detailed in the primary publication, but efficacy is stated as equivalent across a diverse range of L. donovani and L. infantum clinical strains[1]. | |

| Leishmania tarentolae | Promastigote | 0.040 | Non-pathogenic species used for mechanistic studies[2]. |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Visceral Leishmaniasis (L. donovani)

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Regimen | % Inhibition of Liver Parasite Burden |

| This compound | 50 | Oral | Twice daily for 10 days | >99% |

| Miltefosine | 30 | Oral | Once daily for 5 days | >95% |

| Untreated Control | - | - | - | 0% |

Note: The primary publication focuses on an L. donovani murine model, stating comparable efficacy against L. infantum.

Experimental Protocols

In Vitro Intramacrophage Amastigote Assay